2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a trifluoromethyl group, and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 6-phenylpyridazin-3-yl derivatives. These derivatives are synthesized from mucochloric acid and benzene under mild conditions The reaction conditions often include the use of solvents like acetone, acetonitrile, or N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and sulfonamide groups.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., XCH2R, where X = Cl or Br), oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents like acetone and acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antitumor, and anti-inflammatory agent.
Agricultural Science: It is explored for its use as a fungicide, herbicide, and plant growth regulator.
Biological Research: The compound’s derivatives are investigated for their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazine ring can interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-Phenylpyridazin-3(2H)-one: Known for its antifungal activity.
1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile: Exhibits potent ionotropic activity.
Uniqueness
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The combination of the sulfonamide group and the pyridazine ring also contributes to its diverse range of applications and biological effects .
Eigenschaften
Molekularformel |
C19H15ClF3N3O3S |
---|---|
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-15-7-6-14(19(21,22)23)12-17(15)30(27,28)24-10-11-29-18-9-8-16(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |
InChI-Schlüssel |
QHINDTVNWMITOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.